molecular formula C24H29N3O4S2 B10953418 2-methoxy-N-[(2Z)-3-(2-methylpropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

2-methoxy-N-[(2Z)-3-(2-methylpropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B10953418
M. Wt: 487.6 g/mol
InChI Key: XEAZVKZHKGTYFJ-UHFFFAOYSA-N
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Description

N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE is a complex organic compound with a unique structure that includes a thiazole ring, a morpholinosulfonyl group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the positions occupied by the morpholinosulfonyl and isobutyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar aromatic structure but differ in the functional groups attached to the ring.

    Heparinoids: Structurally similar to heparin, these compounds share some functional similarities but differ significantly in their overall structure.

Uniqueness

N-[3-ISOBUTYL-4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE is unique due to its combination of a thiazole ring with a morpholinosulfonyl group and an isobutyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H29N3O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(2-methylpropyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O4S2/c1-18(2)16-27-22(17-32-24(27)25-21-6-4-5-7-23(21)30-3)19-8-10-20(11-9-19)33(28,29)26-12-14-31-15-13-26/h4-11,17-18H,12-16H2,1-3H3

InChI Key

XEAZVKZHKGTYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CSC1=NC2=CC=CC=C2OC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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